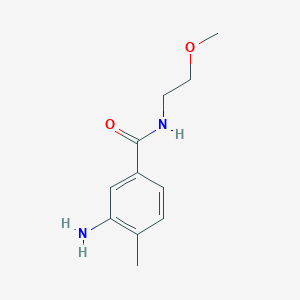

3-Amino-N-(2-methoxyethyl)-4-methylbenzamide

Description

3-Amino-N-(2-methoxyethyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzamide core substituted with a 3-amino group and a 2-methoxyethylamine side chain. This structure confers unique physicochemical properties, including moderate hydrophilicity (logP ≈ 2.8–3.0) and hydrogen-bonding capacity, making it suitable for targeting enzymes or receptors requiring polar interactions .

Properties

IUPAC Name |

3-amino-N-(2-methoxyethyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-3-4-9(7-10(8)12)11(14)13-5-6-15-2/h3-4,7H,5-6,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXHBLOKNNIYHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-methoxyethyl)-4-methylbenzamide typically involves the reaction of 3-amino-4-methylbenzoic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

While specific industrial production methods for 3-Amino-N-(2-methoxyethyl)-4-methylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-methoxyethyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-N-(2-methoxyethyl)-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of poly(ADP-ribose) polymerase (PARP) inhibitors.

Medicine: Explored for its potential therapeutic applications, including its role in DNA repair mechanisms and as a potential neuroprotective agent.

Industry: Utilized in the development of new materials, such as hyperbranched aromatic polyamides.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-methoxyethyl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the enzyme’s active site, preventing the repair of DNA single-strand breaks. This inhibition can lead to the accumulation of DNA damage, ultimately causing cell death in rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

HDAC Inhibitors with 4-Methylbenzamide Scaffold

Compounds 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) and 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) share the 4-methylbenzamide core but differ in substituents, leading to distinct HDAC inhibition profiles:

Key Findings :

- The fluorine substituent in compound 136 reduces HDAC1 potency but enhances HDAC3 selectivity, suggesting substituent polarity and steric effects modulate isoform specificity .

- Both 109 and 136 exhibit slow-binding kinetics, a trait linked to sustained epigenetic modulation in Friedreich’s ataxia neuronal models .

Kinase-Targeting 4-Methylbenzamide Derivatives

Several analogs feature heterocyclic or trifluoromethyl modifications to enhance kinase binding:

Key Findings :

Key Insights :

- The 2-methoxyethyl group in the target compound may enhance solubility compared to bulkier substituents.

Biological Activity

3-Amino-N-(2-methoxyethyl)-4-methylbenzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

3-Amino-N-(2-methoxyethyl)-4-methylbenzamide has the molecular formula C11H16N2O2 and a molecular weight of approximately 222.28 g/mol. The compound features an amine group, an amide functional group, a methyl group, and a methoxyethyl substituent, which contribute to its distinctive properties and potential applications in pharmacology and materials science.

The biological activity of 3-Amino-N-(2-methoxyethyl)-4-methylbenzamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may modulate enzyme activity by binding to active sites or allosteric sites, thus influencing biological pathways related to inflammation and pain management.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptors : It could interact with receptors that mediate pain perception, although specific receptor targets remain under investigation.

Biological Activities

Research indicates that 3-Amino-N-(2-methoxyethyl)-4-methylbenzamide exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial for conditions such as arthritis and other inflammatory diseases.

- Analgesic Properties : Its potential analgesic effects suggest that it may be effective in pain management strategies.

- Antiviral Activity : Although not extensively studied for antiviral properties, its structural similarity to other benzamide derivatives known for antiviral effects raises interest in exploring its efficacy against viral infections like HBV .

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of 3-Amino-N-(2-methoxyethyl)-4-methylbenzamide through in vitro assays. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound compared to control groups. The mechanism was hypothesized to involve the inhibition of NF-kB signaling pathways.

Study 2: Analgesic Effects

In a controlled animal study, the analgesic effects of the compound were evaluated using standard pain models (e.g., hot plate test). The results demonstrated a statistically significant increase in pain threshold among treated subjects, suggesting its potential as a therapeutic agent for pain relief.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Amino-N-(2-methoxyethyl)-4-methylbenzamide, a comparison with structurally similar compounds is valuable:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-4-methylbenzamide | C9H12N2O | Lacks methoxyethyl group; simpler structure |

| N-(2-Methoxyethyl)-3-amino-4-dimethylbenzamide | C12H17N2O2 | Contains dimethyl substitution instead of methyl |

| 3-Amino-N-(tetrahydrofuran-2-yl)methylbenzamide | C13H19N2O2 | Features tetrahydrofuran instead of methoxyethyl |

This table highlights how the presence of both an amino group and a methoxyethyl side chain in 3-Amino-N-(2-methoxyethyl)-4-methylbenzamide may enhance its biological activity compared to simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.